3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of indole, pyrrolidine, and methoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyrrolidine ring and subsequent functionalization to introduce the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione include other indole derivatives, pyrrolidine-based compounds, and methoxyphenyl-substituted molecules. Examples include:
- 5-chloro-1H-indole-3-carboxylic acid
- 1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 3-(2-aminoethyl)-1H-indole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20ClN3O3 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
3-[2-(5-chloro-1H-indol-3-yl)ethylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-16-5-3-15(4-6-16)25-20(26)11-19(21(25)27)23-9-8-13-12-24-18-7-2-14(22)10-17(13)18/h2-7,10,12,19,23-24H,8-9,11H2,1H3 |
InChI Key |
AECSWLKMWFZXCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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